molecular formula C9H13I2NO5 B12810868 (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

Cat. No.: B12810868
M. Wt: 469.01 g/mol
InChI Key: YWAGQOOMOOUEGY-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .

Scientific Research Applications

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is unique due to its specific structure, which includes both amino and hydroxy groups along with diiodinated phenyl rings. This combination of functional groups and iodine atoms gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGQOOMOOUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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